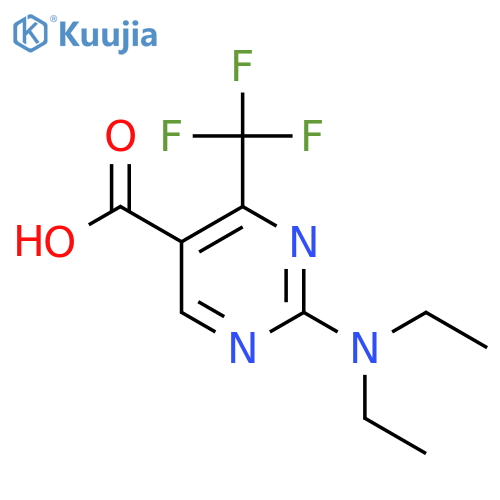Cas no 1282720-61-9 (2-Diethylamino-4-trifluoromethyl-pyrimidine-5-carboxylic acid)

1282720-61-9 structure
商品名:2-Diethylamino-4-trifluoromethyl-pyrimidine-5-carboxylic acid
CAS番号:1282720-61-9
MF:C10H12F3N3O2
メガワット:263.21639251709
CID:5148928
2-Diethylamino-4-trifluoromethyl-pyrimidine-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-(diethylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
- 2-(Diethylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylicacid
- 2-Diethylamino-4-trifluoromethyl-pyrimidine-5-carboxylic acid
- SB59099
- 5-Pyrimidinecarboxylic acid, 2-(diethylamino)-4-(trifluoromethyl)-
-
- インチ: 1S/C10H12F3N3O2/c1-3-16(4-2)9-14-5-6(8(17)18)7(15-9)10(11,12)13/h5H,3-4H2,1-2H3,(H,17,18)
- InChIKey: BFSHJYAZHHBCQX-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C(=O)O)C=NC(=N1)N(CC)CC)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 295
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 66.3
2-Diethylamino-4-trifluoromethyl-pyrimidine-5-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM492559-1g |
2-(Diethylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylicacid |
1282720-61-9 | 97% | 1g |
$652 | 2024-08-02 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD609493-1g |
2-(Diethylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |
1282720-61-9 | 97% | 1g |
¥4564.0 | 2023-04-03 |
2-Diethylamino-4-trifluoromethyl-pyrimidine-5-carboxylic acid 関連文献
-
Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
1282720-61-9 (2-Diethylamino-4-trifluoromethyl-pyrimidine-5-carboxylic acid) 関連製品
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
